Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate
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Overview
Description
Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate is a complex organic compound with a molecular formula of C22H22N2O6. This compound is known for its unique structure, which includes an anthracene core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate typically involves multi-step organic reactions. One common method involves the reaction of anthracene derivatives with appropriate amines and esters under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate involves its interaction with specific molecular targets. The anthracene core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to the inhibition of cancer cell growth, making it a candidate for anti-cancer drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((3-methoxy-3-oxopropyl)(4-methoxybenzyl)amino)-3-oxopropanoate
- Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate
Uniqueness
Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate is unique due to its anthracene core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring strong π-π interactions, such as in organic electronics and DNA intercalation studies.
Properties
IUPAC Name |
methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-29-17(25)9-11-23-15-7-8-16(24-12-10-18(26)30-2)20-19(15)21(27)13-5-3-4-6-14(13)22(20)28/h3-8,23-24H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMSDCFOZRIZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C2C(=C(C=C1)NCCC(=O)OC)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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